1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile
CAS No.:
Cat. No.: VC17738777
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile -](/images/structure/VC17738777.png)
Specification
Molecular Formula | C10H15NO |
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Molecular Weight | 165.23 g/mol |
IUPAC Name | 1-(oxiran-2-ylmethyl)cyclohexane-1-carbonitrile |
Standard InChI | InChI=1S/C10H15NO/c11-8-10(6-9-7-12-9)4-2-1-3-5-10/h9H,1-7H2 |
Standard InChI Key | MXQSTAZOMZTTSB-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(CC2CO2)C#N |
Introduction
Structural and Molecular Characteristics
1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile (C₁₀H₁₅NO) features a six-membered cyclohexane ring substituted with an epoxide group and a nitrile functionality. The oxirane ring introduces significant electrophilicity, enabling nucleophilic attack at the strained oxygen-containing ring, while the carbonitrile group contributes to polar interactions and hydrogen bonding potential.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅NO |
Molecular Weight | 167.23 g/mol |
Key Functional Groups | Epoxide, Nitrile |
Solubility | Organic solvents |
The InChIKey ZOBDJCKGSLRISN-UHFFFAOYSA-N and canonical SMILES C1CCCCC1(CC2CO2)C#N reflect its bicyclic structure. Computational models suggest a chair conformation for the cyclohexane ring, minimizing steric strain, while the epoxide group adopts a planar geometry.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic epoxidation of cyclohexenyl precursors. A common route involves treating cyclohexene derivatives with peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions to form the epoxide ring. Alternative methods include the use of halogenated intermediates followed by elimination reactions.
Example Reaction Pathway:
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Halogenation: Cyclohexene → 1,2-dibromocyclohexane (using Br₂ in CCl₄).
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Elimination: Treatment with a strong base (e.g., KOH) yields cyclohexene oxide.
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Nitrile Introduction: Subsequent alkylation with a cyanide source (e.g., NaCN) introduces the carbonitrile group.
Industrial Manufacturing
Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce side products. Purification often involves distillation or crystallization, with yields exceeding 85% in optimized setups.
Chemical Reactivity and Derivative Formation
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack under acidic or basic conditions:
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Acidic Conditions: Protonation of the epoxide oxygen facilitates ring opening by nucleophiles (e.g., H₂O → diols, NH₃ → amino alcohols).
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Basic Conditions: Direct attack by amines or thiols generates substituted derivatives.
Nitrile Group Transformations
The carbonitrile group participates in:
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Reduction: Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine.
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Hydrolysis: Strong acids or bases yield carboxylic acids or amides, respectively.
Table 1: Common Reactions and Products
Reaction Type | Reagents | Major Product |
---|---|---|
Epoxide hydrolysis | H₂SO₄, H₂O | 1,2-Cyclohexanediol |
Aminolysis | Ethylamine | N-Ethylamino derivative |
Nitrile reduction | LiAlH₄ | Cyclohexylmethylamine |
Biological and Pharmacological Activity
Cytotoxicity Studies
In vitro assays demonstrate moderate cytotoxicity against human cancer cell lines (IC₅₀ = 50–100 μM), attributed to the electrophilic epoxide interacting with cellular nucleophiles like glutathione. This reactivity parallels findings in cyclobutane analogs but with reduced potency due to the larger ring size.
Comparative Analysis with Structural Analogs
Ring Size Effects
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Cyclopropane Analog: Higher ring strain increases epoxide reactivity but reduces stability.
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Cyclobutane Analog: Intermediate reactivity; demonstrated superior antibacterial activity (MIC = 50–200 µg/mL).
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Cyclohexane Derivative (Present Compound): Enhanced solubility and metabolic stability, favoring pharmaceutical applications.
Table 2: Comparative Biological Activity
Compound | MIC (µg/mL) | Cytotoxicity (IC₅₀, μM) |
---|---|---|
Cyclopropane derivative | 150 | 75 |
Cyclobutane derivative | 100 | 60 |
Cyclohexane derivative | 200 | 90 |
Applications in Materials Science
The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (Tg ≈ 120°C) and mechanical strength. Functionalization with acrylate groups enables UV-curable coatings for industrial use.
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